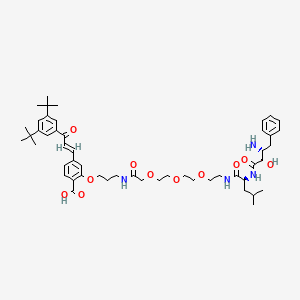
PROTAC RAR Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC RAR Degrader-1 is a compound designed to target and degrade retinoic acid receptors (RARs) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand that binds to the retinoic acid receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1). By bringing the retinoic acid receptor and the E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent degradation of the retinoic acid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC RAR Degrader-1 involves several key steps:
Synthesis of the Retinoic Acid Receptor Ligand: This step involves the preparation of a ligand that specifically binds to the retinoic acid receptor.
Synthesis of the E3 Ligase Ligand: This step involves the preparation of a ligand that binds to the E3 ubiquitin ligase, cIAP1.
Linker Attachment: The two ligands are connected via a linker, which is typically synthesized through a series of organic reactions involving amide bond formation, esterification, or other coupling reactions.
Final Assembly: The final compound is assembled by linking the retinoic acid receptor ligand and the E3 ligase ligand through the linker
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product .
Types of Reactions:
Ubiquitination: this compound facilitates the ubiquitination of the retinoic acid receptor by recruiting the E3 ubiquitin ligase, cIAP1.
Proteasomal Degradation: Following ubiquitination, the retinoic acid receptor is recognized and degraded by the 26S proteasome
Common Reagents and Conditions:
Ligands: Specific ligands for the retinoic acid receptor and cIAP1.
Linkers: Various chemical linkers that can be synthesized through organic reactions.
Reaction Conditions: Typically involve organic solvents, catalysts, and controlled temperatures to facilitate the coupling reactions
Major Products:
Ubiquitinated Retinoic Acid Receptor: The primary product of the ubiquitination reaction.
Degraded Retinoic Acid Receptor Fragments: The final products after proteasomal degradation
Scientific Research Applications
PROTAC RAR Degrader-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the degradation of retinoic acid receptors and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of retinoic acid receptors in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated retinoic acid receptor signaling, such as certain cancers and skin disorders.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Mechanism of Action
PROTAC RAR Degrader-1 exerts its effects through the following mechanism:
Binding: The retinoic acid receptor ligand binds to the retinoic acid receptor, while the E3 ligase ligand binds to cIAP1.
Proximity: The linker brings the retinoic acid receptor and cIAP1 into close proximity.
Ubiquitination: cIAP1 ubiquitinates the retinoic acid receptor.
Degradation: The ubiquitinated retinoic acid receptor is recognized and degraded by the 26S proteasome
Comparison with Similar Compounds
PROTAC BRD4 Degrader-1: Targets bromodomain-containing protein 4 (BRD4) for degradation.
PROTAC BET Degrader-1: Targets bromodomain and extra-terminal (BET) proteins for degradation.
PROTAC AR Degrader-1: Targets androgen receptors (AR) for degradation
Uniqueness: PROTAC RAR Degrader-1 is unique in its specific targeting of retinoic acid receptors, which are involved in a wide range of biological processes and diseases. Its ability to selectively degrade retinoic acid receptors makes it a valuable tool for studying retinoic acid receptor biology and for developing targeted therapies .
Properties
IUPAC Name |
2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSGDCLGNWLSI-ACALULJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
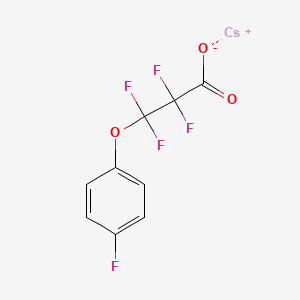

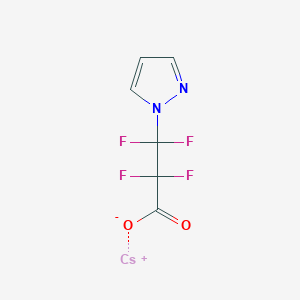
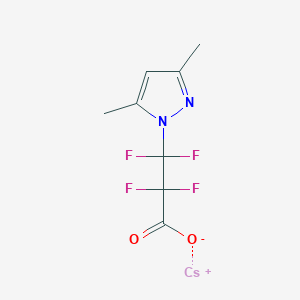
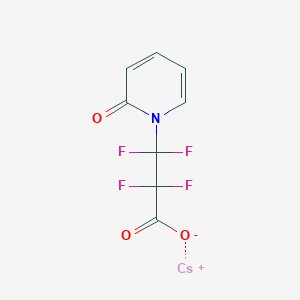
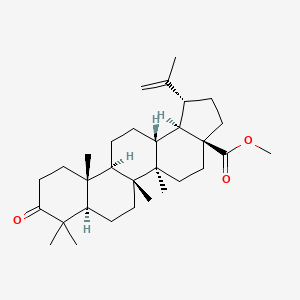
![(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione](/img/structure/B8086981.png)
![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)
![(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride](/img/structure/B8087008.png)
![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B8087015.png)
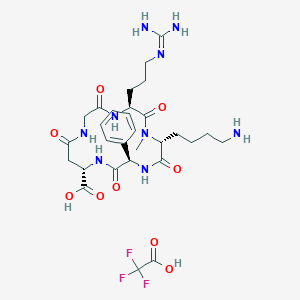
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8087026.png)
